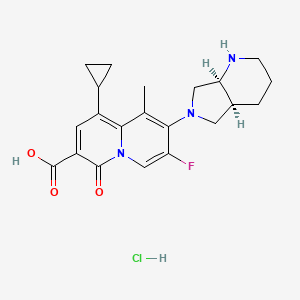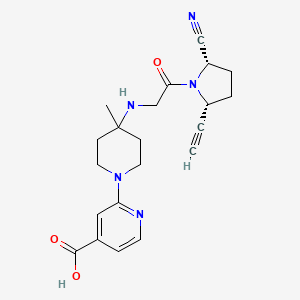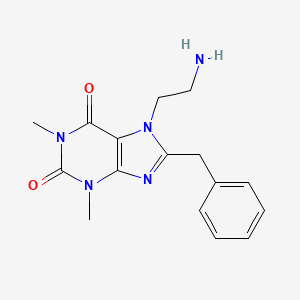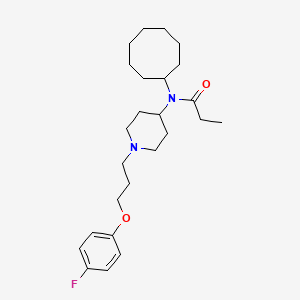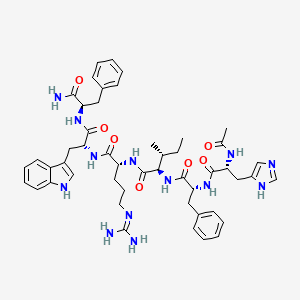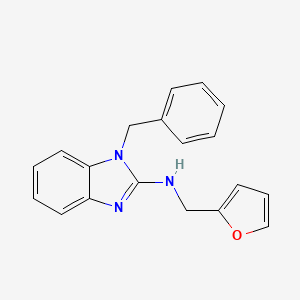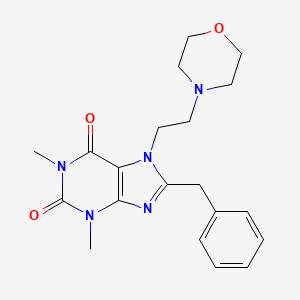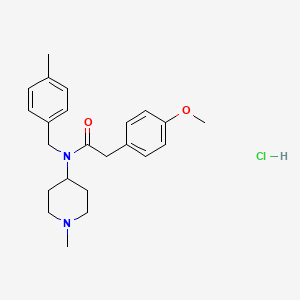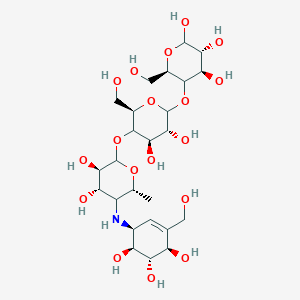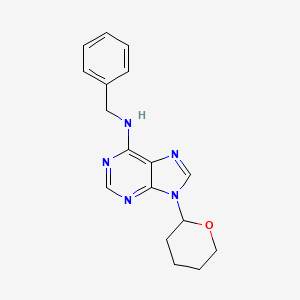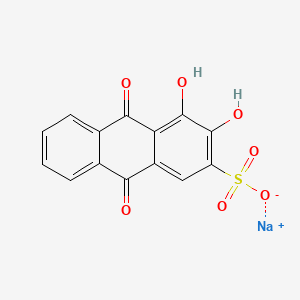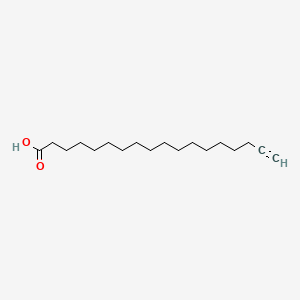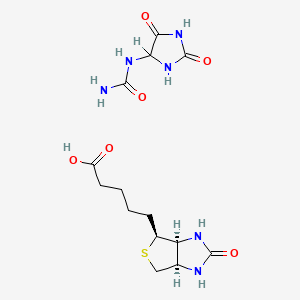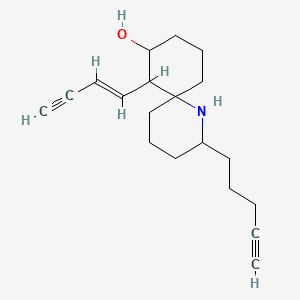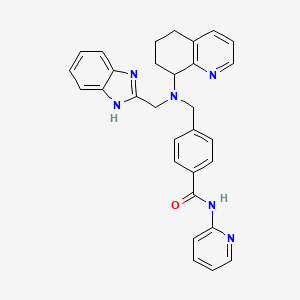
4-(((1H-Benzimidazol-2-ylmethyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-N-(pyridin-2-yl)benzamide
Vue d'ensemble
Description
AMD-9370 is a biochemical.
Applications De Recherche Scientifique
Luminescent Properties and Multi-Stimuli Response
This compound exhibits luminescent properties in both DMF solution and solid state, forming nano-aggregates with enhanced emission in aqueous-DMF solution. Its aggregation enhanced emission behavior varies with solvent polarity, and it demonstrates mechanochromic properties with multi-stimuli responsiveness, including reversible transitions between crystalline and amorphous states (Srivastava et al., 2017).
Potent H3 Receptor Antagonism
A class of related compounds has shown potent in vitro binding and functional activities as H3 receptor antagonists. They exhibit selectivity against other neurotransmitter receptors and ion channels, along with acceptable pharmacokinetic properties and a favorable in vivo profile (Zhou et al., 2012).
Anti-inflammatory Activity
Some derivatives of this compound class have demonstrated significant anti-inflammatory activity in vivo, compared to standard drugs, as evaluated against carrageenan-induced paw edema in albino rats (Prajapat & Talesara, 2016).
Complexation Properties with Lanthanides
These compounds have been shown to coordinate with lanthanide ions as tridentate ligands, with complex stability decreasing with the atomic number of the lanthanide. This insight is crucial for understanding their potential in metal-ligand complex formation (Kobayashi et al., 2019).
CDK1 Inhibition
A related compound has been discovered as a potent CDK1 inhibitor, with significant effects on VEGFR-2 kinase activity and tumor cell proliferation. Its synthesis involves catalyzed coupling reactions and sulfur(0) induced benzimidazole formation (Huang et al., 2007).
Synthesis of Water-Soluble Analogues
Research into making more water-soluble analogues of similar compounds has led to the development of variants with significantly higher aqueous solubility and cytotoxicity, retaining unique biochemical characteristics (Bavetsias et al., 2002).
Propriétés
Numéro CAS |
405204-21-9 |
|---|---|
Nom du produit |
4-(((1H-Benzimidazol-2-ylmethyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-N-(pyridin-2-yl)benzamide |
Formule moléculaire |
C30H28N6O |
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
4-[[1H-benzimidazol-2-ylmethyl(5,6,7,8-tetrahydroquinolin-8-yl)amino]methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C30H28N6O/c37-30(35-27-12-3-4-17-31-27)23-15-13-21(14-16-23)19-36(20-28-33-24-9-1-2-10-25(24)34-28)26-11-5-7-22-8-6-18-32-29(22)26/h1-4,6,8-10,12-18,26H,5,7,11,19-20H2,(H,33,34)(H,31,35,37) |
Clé InChI |
OZRIBMWKRWFARD-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C1)C=CC=N2)N(CC3=CC=C(C=C3)C(=O)NC4=CC=CC=N4)CC5=NC6=CC=CC=C6N5 |
SMILES canonique |
C1CC(C2=C(C1)C=CC=N2)N(CC3=CC=C(C=C3)C(=O)NC4=CC=CC=N4)CC5=NC6=CC=CC=C6N5 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AMD-9370 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

